5-(Diethoxymethyl)picolinaldehyde
Description
5-(Diethoxymethyl)picolinaldehyde is a pyridine-2-carbaldehyde derivative featuring a diethoxymethyl group at the 5-position of the pyridine ring. For instance, alkoxy-substituted picolinaldehydes are often prepared by reacting 5-hydroxypicolinaldehyde with alkyl halides under basic conditions . The diethoxymethyl group likely acts as a protecting group for aldehyde functionalities or modifies electronic properties for applications in coordination chemistry or medicinal chemistry.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(diethoxymethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-3-14-11(15-4-2)9-5-6-10(8-13)12-7-9/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
LZQSRHAKFVEQJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CN=C(C=C1)C=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural analogs of 5-(Diethoxymethyl)picolinaldehyde, focusing on substituents at the 5-position of the pyridine ring:
*Estimated based on molecular formula.
Reactivity and Functional Behavior
Electronic Effects :
- The diethoxymethyl group is electron-donating, reducing the electrophilicity of the aldehyde compared to 5-(Trifluoromethyl)picolinaldehyde, which has a highly electron-deficient aldehyde group .
- 5-Hydroxypicolinaldehyde’s hydroxyl group increases solubility in polar solvents but requires protection (e.g., diethoxymethyl) to prevent undesired side reactions in anhydrous conditions .
Synthetic Utility :
- 5-(Propargyloxy)picolinaldehyde is used in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, a feature absent in diethoxymethyl derivatives .
- TTF-substituted analogs form stable coordination complexes with transition metals (e.g., Fe, Cu), whereas diethoxymethyl derivatives may prioritize steric stabilization in ligand design .
- Biological Activity: While 4-(dimethylamino)picolinaldehyde derivatives show SIRT2 inhibition , the diethoxymethyl group’s steric bulk might hinder binding to enzyme active sites, highlighting substituent-position dependency in bioactivity.
Case Studies from Literature
- Coordination Chemistry :
- 5-(Propargyloxy)picolinaldehyde forms iron(II) perchlorate complexes with distinct NMR shifts (δ 8.5–9.0 ppm for aldehyde protons) , whereas TTF-based analogs exhibit redox-responsive behavior in electrochemical studies .
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